molecular formula C4H11NO2 B8723063 (2r)-4-aminobutane-1,2-diol

(2r)-4-aminobutane-1,2-diol

Cat. No.: B8723063
M. Wt: 105.14 g/mol
InChI Key: ARZSRJNMSIMAKS-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-aminobutane-1,2-diol is an organic compound with the molecular formula C4H11NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-aminobutane-1,2-diol can be achieved through several methods. One common approach involves the reduction of ®-4-nitrobutane-1,2-diol using a suitable reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon. The reaction is typically carried out under mild conditions to ensure the selective reduction of the nitro group to an amino group without affecting other functional groups.

Industrial Production Methods

In an industrial setting, the production of ®-4-aminobutane-1,2-diol may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of biocatalysts, such as enzymes, can also be explored to achieve enantioselective synthesis, ensuring the production of the desired chiral form.

Chemical Reactions Analysis

Types of Reactions

®-4-aminobutane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be further reduced to form different amine derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various ethers or esters.

Scientific Research Applications

®-4-aminobutane-1,2-diol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which ®-4-aminobutane-1,2-diol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The amino and hydroxyl groups can form hydrogen bonds and other interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-aminobutane-1,2-diol: The enantiomer of ®-4-aminobutane-1,2-diol, with similar chemical properties but different biological activity.

    4-aminobutanol: A related compound with one fewer hydroxyl group.

    2-amino-1-butanol: Another related compound with the amino group at a different position.

Uniqueness

®-4-aminobutane-1,2-diol is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer. This makes it valuable in applications where chirality plays a crucial role, such as in drug development and enzyme studies.

Properties

Molecular Formula

C4H11NO2

Molecular Weight

105.14 g/mol

IUPAC Name

(2R)-4-aminobutane-1,2-diol

InChI

InChI=1S/C4H11NO2/c5-2-1-4(7)3-6/h4,6-7H,1-3,5H2/t4-/m1/s1

InChI Key

ARZSRJNMSIMAKS-SCSAIBSYSA-N

Isomeric SMILES

C(CN)[C@H](CO)O

Canonical SMILES

C(CN)C(CO)O

Origin of Product

United States

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